molecular formula C19H22N2O2 B6079511 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

货号 B6079511
分子量: 310.4 g/mol
InChI 键: OMLYXMLXARTEPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, commonly known as Dabrafenib, is a small molecule drug that is used in the treatment of melanoma. It is a type of BRAF inhibitor that targets the BRAF protein, which is mutated in approximately 50% of melanomas. The drug is known to be effective in treating melanoma patients with the BRAF V600E mutation.

作用机制

Dabrafenib is a selective inhibitor of the BRAF V600E mutation, which is commonly found in melanoma. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. The BRAF V600E mutation results in the constitutive activation of the MAPK/ERK pathway, leading to uncontrolled cell growth and proliferation. Dabrafenib inhibits the activity of the BRAF V600E mutation, thereby blocking the MAPK/ERK pathway and preventing the growth and proliferation of melanoma cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dabrafenib include the inhibition of the BRAF V600E mutation, which leads to the inhibition of the MAPK/ERK pathway and the prevention of melanoma cell growth and proliferation. Dabrafenib has also been shown to induce apoptosis, or programmed cell death, in melanoma cells.

实验室实验的优点和局限性

One advantage of Dabrafenib in lab experiments is its high selectivity for the BRAF V600E mutation, which makes it a useful tool for studying the role of this mutation in melanoma. However, one limitation of Dabrafenib is its low solubility in water, which can make it difficult to work with in some lab experiments.

未来方向

For research on Dabrafenib include the development of new formulations that improve its solubility and bioavailability, as well as the investigation of its efficacy in combination with other drugs for the treatment of melanoma. Additionally, further research is needed to better understand the mechanisms of resistance to Dabrafenib and to develop strategies to overcome this resistance.

合成方法

The synthesis of Dabrafenib involves several steps. The starting material is 2,6-dimethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(3-aminopropyl)-N,N-dimethylaniline to form the amide intermediate. The amide intermediate is then reacted with 4-(3-bromo-2-chloro-phenylamino)-2-methyl-benzoic acid to form Dabrafenib.

科学研究应用

Dabrafenib has been extensively studied in preclinical and clinical studies for its efficacy in treating melanoma patients with the BRAF V600E mutation. In a phase III clinical trial, Dabrafenib was found to significantly improve progression-free survival and overall survival in patients with unresectable or metastatic melanoma with the BRAF V600E mutation.

属性

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-4-5-7-17(14)19(23)20-16-11-8-15(9-12-16)10-13-18(22)21(2)3/h4-9,11-12H,10,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYXMLXARTEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。